molecular formula C18H9BrFNO2S B3749807 5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B3749807
M. Wt: 402.2 g/mol
InChI Key: OSWDZDSEARNMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a synthetic compound that has gained significant attention in recent years due to its potential use as a therapeutic agent. This compound belongs to the thienooxazinone family and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, such as the protein kinase CK2 and the adenosine A2A receptor. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of certain pathways.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit certain enzymes and receptors. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its potential use in drug development. Its inhibitory effects on certain enzymes and receptors make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in some experiments.

Future Directions

There are several future directions for the study of 5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate its potential use in cancer treatment. Additionally, further studies could be conducted to fully understand its mechanism of action and potential use in drug development. Finally, future studies could investigate its potential use in other scientific research applications, such as anti-inflammatory and antioxidant therapies.

Scientific Research Applications

5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential use in various scientific research applications. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

5-(4-bromophenyl)-2-(2-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrFNO2S/c19-11-7-5-10(6-8-11)13-9-24-17-15(13)18(22)23-16(21-17)12-3-1-2-4-14(12)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDZDSEARNMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=CS3)C4=CC=C(C=C4)Br)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
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5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one

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